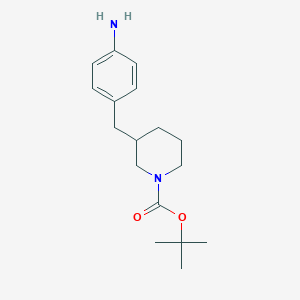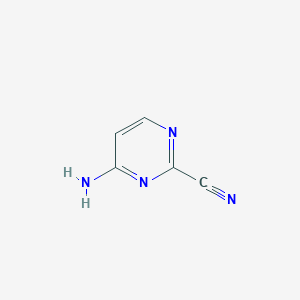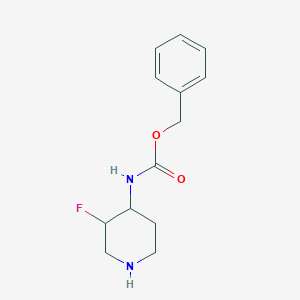![molecular formula C18H17NO3 B1291465 Acide 3-[5-(benzyloxy)-1H-indol-1-yl]propanoïque CAS No. 445492-18-2](/img/structure/B1291465.png)
Acide 3-[5-(benzyloxy)-1H-indol-1-yl]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is a derivative of propanoic acid with a benzyloxy-indole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various Gram-negative and Gram-positive bacteria, although they were less effective against the fungus Candida albicans. The presence of a benzyloxy group on the phenoxyl side chain was found to enhance antibacterial activity .
Synthesis Analysis
The synthesis of related compounds involves the introduction of chiral centers and various substituents to the propanoic acid backbone to enhance biological activity. The paper indicates that the introduction of hydrophobic substituents, such as para-benzyloxy, on the phenoxyl side chain can lead to compounds with significant antibacterial properties. This suggests that the synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid would likely involve similar strategies to introduce the benzyloxy-indole moiety in a way that preserves the compound's chiral integrity and enhances its biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid has been studied using computational methods such as Hartree–Fock and density functional theory (DFT) . These studies provide detailed information on the geometry and vibrational frequencies of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The calculated geometrical parameters and harmonic vibrations from these studies are typically in good agreement with experimental data, suggesting that similar computational methods would be useful for analyzing the structure of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions specific to 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid, they do offer insights into the reactivity of structurally related compounds. The presence of the propanoic acid moiety and the benzyloxy-indole group suggests that the compound could undergo reactions typical of carboxylic acids, such as esterification and amidation, as well as reactions at the indole ring, such as electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid can be inferred from related compounds. For example, the presence of a benzyloxy group is likely to increase the hydrophobicity of the molecule, which could influence its solubility and membrane permeability . The chiral nature of the compound may also affect its optical properties and interactions with chiral biological molecules. The vibrational spectra, as studied in similar compounds using DFT methods, would provide information on the compound's stability and potential intermolecular interactions .
Applications De Recherche Scientifique
Synthèse de médicaments et recherche pharmaceutique
Ce composé est un intermédiaire précieux dans la synthèse de divers médicaments. Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux agents pharmaceutiques, en particulier dans le domaine des médicaments anti-inflammatoires et analgésiques. Le groupe benzyloxy offre un environnement protecteur pour la partie indole, qui peut être encore fonctionnalisée pour explorer son potentiel pharmacologique .
Science des matériaux
En science des matériaux, la structure unique du composé pourrait être utilisée dans la création de nouveaux semi-conducteurs organiques. Ces matériaux sont essentiels au développement de dispositifs électroniques flexibles. Le noyau indole de la molécule peut contribuer à une haute stabilité thermique et à des propriétés de transport de charge .
Chimie agricole
La structure benzyloxy-indole est similaire à celle des hormones végétales naturelles et pourrait être utilisée pour synthétiser des produits agrochimiques qui régulent la croissance des plantes. Cette application est particulièrement pertinente pour le développement d'herbicides et d'insecticides qui ciblent des voies métaboliques spécifiques chez les plantes ou les insectes .
Recherche biochimique
Les chercheurs peuvent utiliser ce composé comme élément constitutif des peptides et des protéines dans des études biochimiques. Il peut aider à comprendre les interactions protéine-protéine et le rôle des dérivés de l'indole dans les systèmes biologiques. Cela a des implications pour l'étude des maladies neurodégénératives et le développement d'inhibiteurs enzymatiques .
Science de l'environnement
En science de l'environnement, les dérivés de ce composé pourraient être explorés pour leur capacité à se lier aux polluants ou aux métaux lourds, contribuant ainsi aux processus de biorémediation. La structure du composé peut lui permettre d'interagir avec divers contaminants environnementaux, facilitant leur dégradation ou leur élimination .
Catalyse
La structure du composé, avec son groupe benzyloxy, pourrait être utilisée pour concevoir des catalyseurs pour des réactions chimiques. Ces catalyseurs pourraient être utilisés pour créer des processus chimiques plus efficaces et respectueux de l'environnement, en particulier dans la synthèse organique .
Nanotechnologie
En nanotechnologie, le composé pourrait être utilisé pour fonctionnaliser la surface des nanoparticules. Cette fonctionnalisation peut améliorer la solubilité, la stabilité et les capacités de ciblage des nanoparticules à des fins de délivrance de médicaments et de diagnostic .
Chimie analytique
Enfin, en chimie analytique, ce composé pourrait servir de standard ou de réactif en chromatographie et en spectroscopie. Ses propriétés chimiques distinctes peuvent aider à l'identification et à la quantification de composés similaires dans des mélanges complexes .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZZZKWULRNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)


